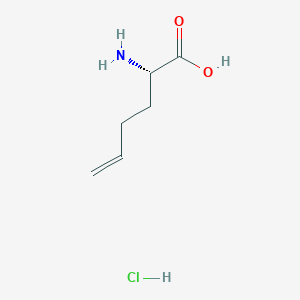

(S)-2-Aminohex-5-enoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-Aminohex-5-enoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Aminohex-5-enoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor, often derived from natural amino acids.

Formation of the Amino Acid: The precursor undergoes a series of reactions, including protection of functional groups, formation of the carbon-carbon double bond, and introduction of the amino group.

Hydrochloride Salt Formation: The final step involves converting the free amino acid into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the compound.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Aminohex-5-enoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The double bond can be oxidized to form epoxides or diols.

Reduction: The double bond can be reduced to form saturated amino acids.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Epoxides and Diols: From oxidation reactions.

Saturated Amino Acids: From reduction reactions.

N-Substituted Derivatives: From substitution reactions.

Wissenschaftliche Forschungsanwendungen

(S)-2-Aminohex-5-enoic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of (S)-2-Aminohex-5-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-Aminohex-5-enoic acid hydrochloride: The enantiomer of the compound, with different stereochemistry.

2-Aminohexanoic acid: A saturated analog without the double bond.

2-Aminopent-4-enoic acid: A shorter chain analog with similar functional groups.

Uniqueness

(S)-2-Aminohex-5-enoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a carbon-carbon double bond. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Biologische Aktivität

(S)-2-Aminohex-5-enoic acid hydrochloride, also known as 2-aminohex-5-enoic acid hydrochloride, is an amino acid derivative with significant biological activity. This compound serves as a crucial building block in protein synthesis and has been studied for its potential effects on various metabolic pathways. Its unique structure, characterized by a double bond in the carbon chain, contributes to its diverse biological properties.

- Molecular Formula : C₆H₁₁ClN₁O₂

- Molecular Weight : Approximately 155.62 g/mol

- CAS Number : 11367001

- Solubility : The hydrochloride form enhances water solubility, making it suitable for biochemical applications.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Synthesis : As a building block for proteins, it participates in various enzymatic reactions critical for cellular function.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by influencing neurotransmitter systems, potentially aiding in conditions like neurodegeneration.

- Muscle Metabolism Modulation : It has been implicated in modulating muscle metabolism and may play a role in enhancing exercise performance and recovery.

Biological Targets

Research indicates that this compound interacts with multiple biological targets, including:

- Enzymes : It may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

- Receptors : The compound could influence signal transduction pathways by interacting with cellular receptors.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other amino acids highlight the diversity of biological activities based on minor structural variations. Below is a comparison table:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-Amino-4-hexenoic acid | 16258-05-2 | 0.91 | Lacks the double bond at position five |

| (S)-2,5-Diaminopentanoic acid | 60259-81-6 | 0.90 | Contains an additional amine group |

| Homoallylglycine | 54594-06-8 | 0.91 | Exhibits different stereochemistry |

Case Studies and Research Findings

- Neuroprotective Studies : A study published in the Journal of Neurochemistry demonstrated that this compound could protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

- Muscle Recovery Research : Research conducted by sports scientists indicated that supplementation with this compound improved recovery times and reduced muscle soreness post-exercise in trained athletes.

- Metabolic Pathway Analysis : A biochemical analysis revealed that this compound influences key metabolic pathways, enhancing glucose uptake in muscle cells, which could have implications for managing metabolic disorders like diabetes.

Eigenschaften

IUPAC Name |

(2S)-2-aminohex-5-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-3-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFJKOCOUXSEBW-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.